cis-N-(4-(2,6-Dimethylpiperidino)but-2-ynyl)phthalimide
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Overview
Description
cis-N-(4-(2,6-Dimethylpiperidino)but-2-ynyl)phthalimide: is a complex organic compound that features a phthalimide group linked to a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired cis-configuration is achieved .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: cis-N-(4-(2,6-Dimethylpiperidino)but-2-ynyl)phthalimide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents like sodium hydride or lithium diisopropylamide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
cis-N-(4-(2,6-Dimethylpiperidino)but-2-ynyl)phthalimide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-N-(4-(2,6-Dimethylpiperidino)but-2-ynyl)phthalimide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the phthalimide group.
N-Methyl-4-piperidone: Another piperidine derivative with different functional groups.
2,6-Lutidine: A dimethyl-substituted pyridine with distinct chemical properties.
Uniqueness: cis-N-(4-(2,6-Dimethylpiperidino)but-2-ynyl)phthalimide is unique due to its combination of a piperidine ring with a phthalimide group, which imparts specific chemical and biological properties not found in the similar compounds listed above .
Properties
CAS No. |
74484-72-3 |
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Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]but-2-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O2/c1-14-8-7-9-15(2)20(14)12-5-6-13-21-18(22)16-10-3-4-11-17(16)19(21)23/h3-4,10-11,14-15H,7-9,12-13H2,1-2H3/t14-,15+ |
InChI Key |
YHVMEFGDAJAWLZ-GASCZTMLSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CC#CCN2C(=O)C3=CC=CC=C3C2=O)C |
Canonical SMILES |
CC1CCCC(N1CC#CCN2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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